

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of FAPI-34

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Compound of Interest

Compound Name: *FAPI-34*

Cat. No.: *B11933286*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of **FAPI-34**, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumors, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.^[1] **FAPI-34**, when labeled with radionuclides such as Technetium-99m (99mTc), serves as a powerful tool for visualizing FAP-expressing tissues.^{[2][3]}

Pharmacokinetic Profile

99mTc-labeled **FAPI-34** exhibits favorable pharmacokinetic properties, characterized by rapid tumor uptake and fast clearance from non-target tissues, leading to high-contrast imaging.^{[2][4]} Efforts to improve the pharmacokinetic properties of FAPI tracers have focused on increasing their hydrophilicity to achieve a more favorable biodistribution, particularly in the abdominal region.^{[1][5]}

99mTc-**FAPI-34** has demonstrated stability in human serum for over four hours, with no significant degradation products observed.^[2] This stability is crucial for its in vivo applications.

Biodistribution

Preclinical and clinical studies have elucidated the biodistribution pattern of **99mTc-FAPI-34**. The tracer accumulates significantly in FAP-positive tumors while showing minimal uptake in most healthy organs, with the exception of the kidneys, which are involved in its clearance.[\[2\]](#)
[\[4\]](#)

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **99mTc-FAPI-34**.

Table 1: In Vitro Binding and Internalization of 99mTc-FAPI Derivatives[\[2\]](#)

Compound	Cell Line	Binding (% added activity)	Internalization (% bound activity)	IC50 (nM)
99mTc-FAPI-33	HT-1080-FAP	45.8 ± 1.3	>95	10.9
99mTc-FAPI-34	HT-1080-FAP	41.86 ± 1.07	>95	6.9

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue; %ID/g)[\[2\]](#)[\[4\]](#)

Organ/Tissue	1 hour post-injection	4 hours post-injection
Tumor	5.4 ± 2.05	4.3 ± 1.95
Blood	< 1	< 1
Liver	0.91 ± 0.25	0.73 ± 0.18
Kidneys	> 1	> 1
Other Organs	< 1	< 1

Experimental Protocols

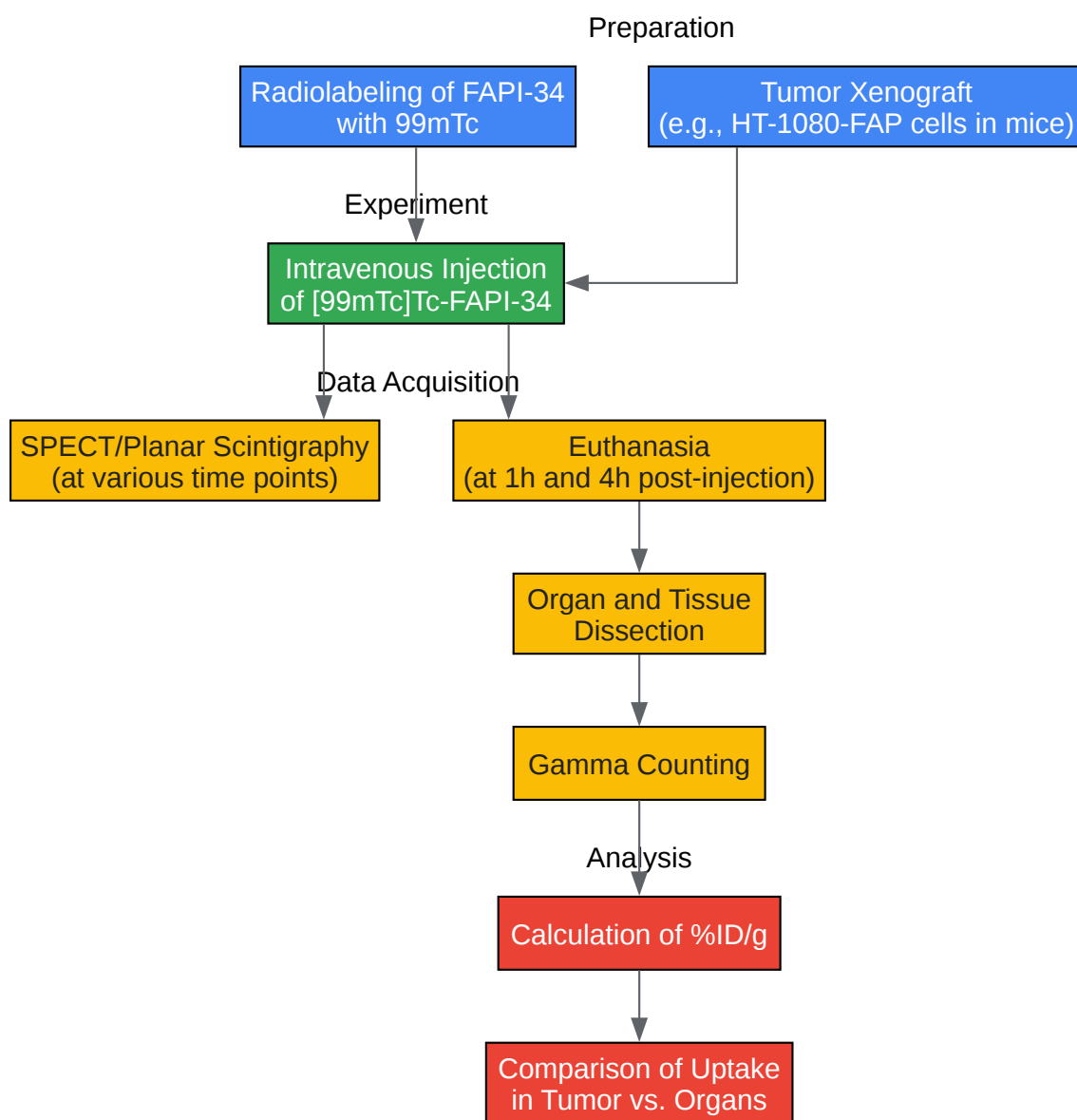
This section details the methodologies employed in the key experiments to characterize the pharmacokinetics and biodistribution of **99mTc-FAPI-34**.

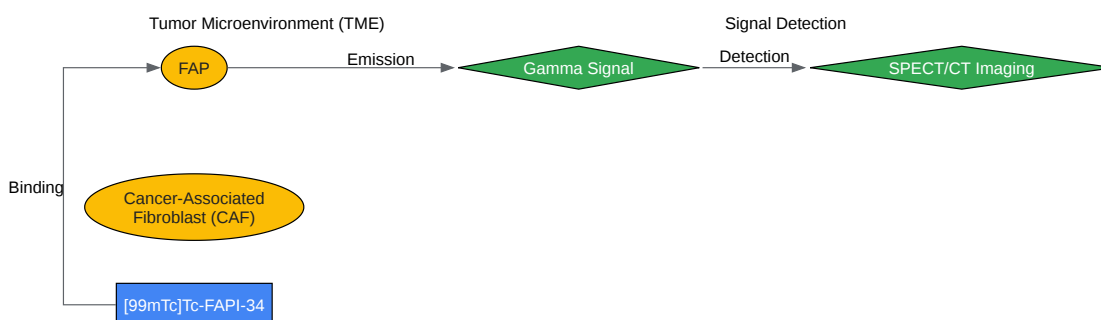
The labeling of **FAPI-34** with **99mTc** is performed using a tricarbonyl labeling technique.[\[1\]](#)[\[4\]](#)

- Procedure:
 - 100–150 MBq of Na[^{99m}TcO₄] in 1 mL of 0.9% saline is added to a commercially available kit for tricarbonyl complexes.
 - The mixture is heated to 95°C for 20 minutes to form the intermediate [^{99m}Tc(H₂O)₃(CO)₃]⁺ complex.
 - After cooling to room temperature, the **FAPi-34** precursor is added and the mixture is incubated at 75°C for 15 minutes.
 - The final radiolabeled product, [^{99m}Tc]Tc-**FAPi-34**, is purified and quality controlled.[4]
- Cell Lines:
 - HT-1080 fibrosarcoma cells transfected to express FAP (HT-1080-FAP).[2][3]
 - HEK-293 cells expressing mouse FAP (HEK-muFAP) or CD26 (HEK-CD26) were also used for specificity testing in related FAPi compound studies.[3]
- Binding Assay:
 - HT-1080-FAP cells are seeded in culture plates.
 - Cells are incubated with [^{99m}Tc]Tc-**FAPi-34** at a specific concentration.
 - After incubation, the medium is removed, and the cells are washed.
 - The radioactivity associated with the cells is measured to determine the percentage of bound tracer.[2]
- Internalization Assay:
 - Following the binding step, cells are treated with an acidic buffer to strip off the surface-bound radiotracer.
 - The radioactivity remaining within the cells is measured to quantify the internalized fraction.[2]

- Competition Assay (for IC50 determination):
 - HT-1080-FAP cells are incubated with a fixed concentration of [^{99m}Tc]Tc-**FAPi-34** and varying concentrations of non-radioactive **FAPi-34**.
 - The concentration of the non-radioactive compound that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[\[2\]](#)
- Animal Model:
 - Tumor-bearing mice are used, typically with subcutaneously xenografted HT-1080-FAP cells.[\[2\]](#)
- Procedure:
 - A defined amount of [^{99m}Tc]Tc-**FAPi-34** is injected intravenously into the tumor-bearing mice.
 - At specific time points (e.g., 1 and 4 hours post-injection), the animals are euthanized.
 - Organs and tissues of interest (including the tumor, blood, liver, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
 - The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[\[2\]](#)[\[4\]](#)
- Imaging:
 - Planar scintigraphy or Single Photon Emission Computed Tomography (SPECT) can be performed on the animals at various time points post-injection to visualize the biodistribution of the radiotracer.[\[2\]](#)[\[3\]](#)

Visualizations





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